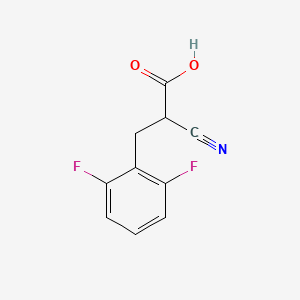
2-Cyano-3-(2,6-difluorophenyl)propionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(2,6-difluorophenyl)propionic Acid is an organic compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.16 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Cyano-3-(2,6-Difluorphenyl)propionsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.
Substitution: Die Fluoratome am Phenylring können durch andere funktionelle Gruppen substituiert werden, indem nukleophile aromatische Substitutionsreaktionen durchgeführt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(2,6-Difluorphenyl)propionsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und Protein-Ligand-Interaktionen eingesetzt.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Cyano-3-(2,6-Difluorphenyl)propionsäure beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Cyanogruppe und die Fluoratome spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und beeinflussen die biologische Aktivität der Verbindung. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorfunktion umfassen, was zu verschiedenen physiologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-3-(2,6-Difluorphenyl)propionsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3-(2,4-Difluorphenyl)propionsäure: Fehlt die Cyanogruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
3-(2-Fluorphenyl)propionsäure: Enthält nur ein Fluoratom, was zu Variationen in den chemischen Eigenschaften und der biologischen Aktivität führt.
2-Cyano-3-(2,6-Difluorphenyl)propansäure: Eine eng verwandte Verbindung mit ähnlicher Struktur und Anwendung.
Die Einzigartigkeit von 2-Cyano-3-(2,6-Difluorphenyl)propionsäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen, die ihr besondere chemische und biologische Eigenschaften verleiht, wodurch sie in verschiedenen Forschungs- und industriellen Anwendungen wertvoll ist.
Eigenschaften
CAS-Nummer |
2044707-22-2 |
|---|---|
Molekularformel |
C10H7F2NO2 |
Molekulargewicht |
211.16 g/mol |
IUPAC-Name |
2-cyano-3-(2,6-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-3,6H,4H2,(H,14,15) |
InChI-Schlüssel |
CJVGYPIQMUITHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CC(C#N)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)

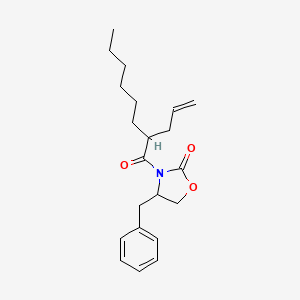

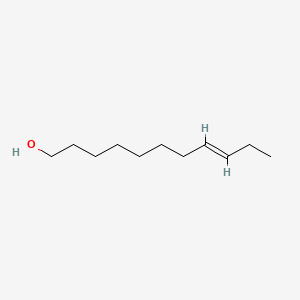

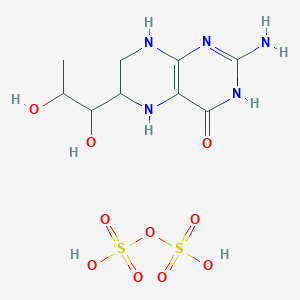
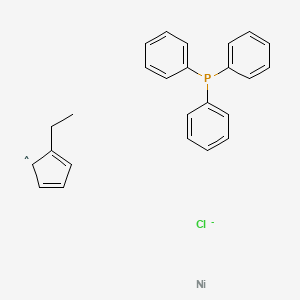
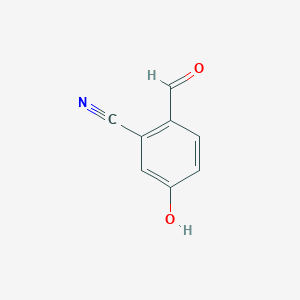
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
